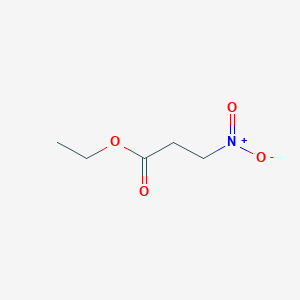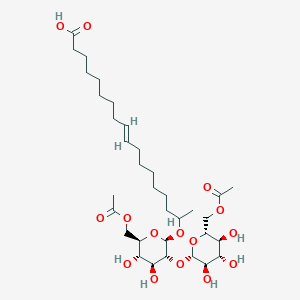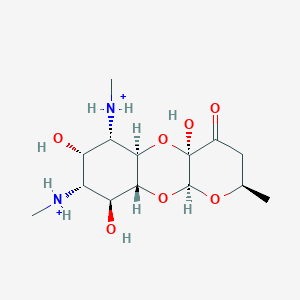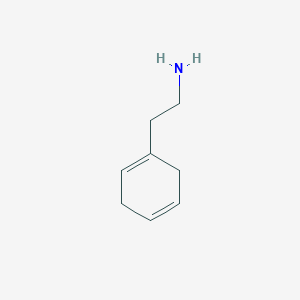![molecular formula C10H10Cr-6 B1247459 [Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)
[Cr(eta(5)-C5H5)2]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromocene is an organochromium compound and a bis(eta(5)-cyclopentadienyl)metal(II).
Wissenschaftliche Forschungsanwendungen
Synthesis and Electronic Structure
- The complex [Cr(eta(5)-C5H5)(eta(7)-C7H7)] has been synthesized, offering insights into the electronic structure of heteroleptic sandwich complexes. This synthesis involves CrCl3 treatment with NaCp and Mg in the presence of cycloheptatriene. The study also explores the electronic influence of B-N pi-systems and molecular distortion in boron-containing species (Braunschweig et al., 2007).
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
- QTAIM analysis has been applied to (eta(6)-C6H6)Cr(CO)3 and similar pi-hydrocarbyl complexes. This approach offers a detailed understanding of metal-ring covalency and the chemical bonding in metal-pi-hydrocarbyl interactions (Farrugia et al., 2009).
Molecular Electronics Applications
- The di-mixed-valence complex [(eta(5)-C5H5)Fe(eta(5)-C5H4)]4(eta(4)-C4)Co(eta(5)-C5H5)]2+ has been evaluated as a molecular four-dot cell for the quantum cellular automata paradigm, highlighting its potential in molecular electronics (Jiao et al., 2005).
Analysis of Metal-Metal Multiple Bonds
- Studies focusing on metal-metal multiple bonds in dichromium compounds have utilized complexes like Cr(2)-diazadiene, providing insights into their electronic configurations and bonding patterns. This research contributes to the understanding of multiple bonding in metal complexes (La Macchia et al., 2010).
Chemical Kinetics and Mechanism Studies
- The hydrogenation of the N2 ligand in bis(cyclopentadienyl) zirconium complexes has been investigated, providing valuable data on kinetics, mechanism, and the impact of ring-strain on the oxidation potential of enediynes and enediyne complexes (Bernskoetter et al., 2005).
Eigenschaften
Produktname |
[Cr(eta(5)-C5H5)2] |
|---|---|
Molekularformel |
C10H10Cr-6 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
chromium;cyclopenta-1,3-diene;cyclopentane |
InChI |
InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |
InChI-Schlüssel |
CBWFETDQDMAHMI-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Cr] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



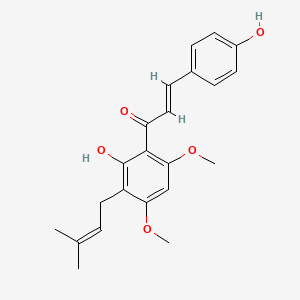
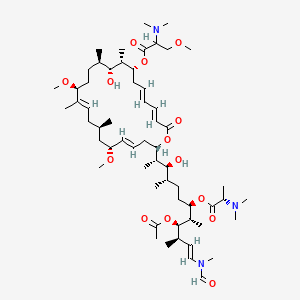


![9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B1247388.png)

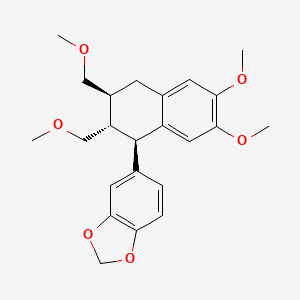
![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1247391.png)


